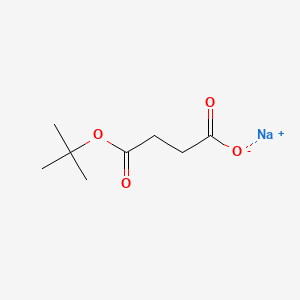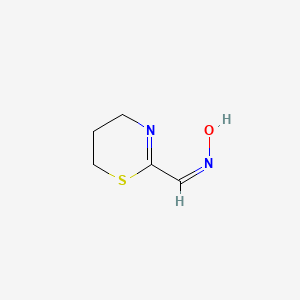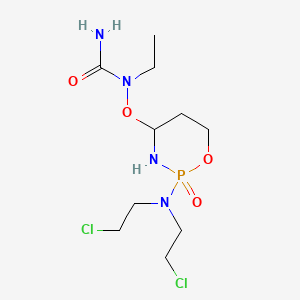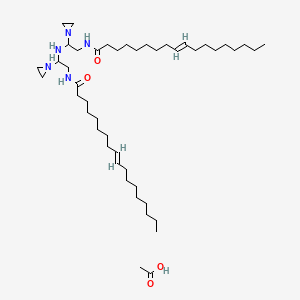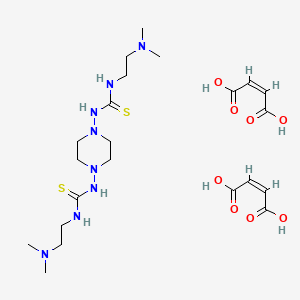
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H14N2O7P2 It is a bisphosphonate derivative, which means it contains two phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and ethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with ammonium hydroxide to obtain the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in inhibiting enzymes involved in bone resorption.
Medicine: Explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as farnesyl pyrophosphate synthase, which plays a crucial role in bone resorption. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing bone degradation.
Comparación Con Compuestos Similares
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its high potency in inhibiting bone resorption.
Ibandronate: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. Its dual phosphonate groups provide enhanced binding affinity and specificity, making it a valuable compound in various applications.
Propiedades
Número CAS |
84696-97-9 |
|---|---|
Fórmula molecular |
C4H19N3O7P2 |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
diazanium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);2*1H3 |
Clave InChI |
VSBAYBKIVFSFPR-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


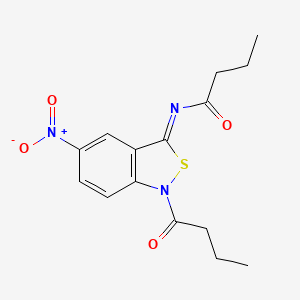
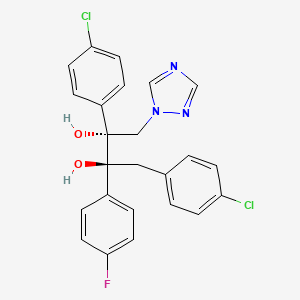
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
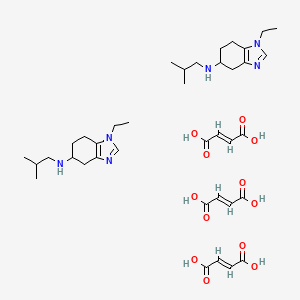
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


